E3 Ligase Ligand-linker Conjugate 19

PROTAC synthesis BET degrader CRBN ligand

E3 Ligase Ligand-linker Conjugate 19 is a pre-assembled CRBN E3 ligase ligand-linker (Compound 41) for PROTAC synthesis. Sub-nM BET degrader potency (IC50 0.42 nM, RS4;11 cells), with 14-fold differential vs MOLM-13 for cell line screening controls. Terminal primary amine enables direct amide coupling—no copper, no metal cleanup. 2-fold potency differential vs Conjugate 18 provides calibrated linker SAR comparator. Not interchangeable—linker composition directly impacts ternary complex cooperativity and degradation efficiency.

Molecular Formula C33H45N5O7
Molecular Weight 623.7 g/mol
Cat. No. B12386052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 19
Molecular FormulaC33H45N5O7
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-13-10-33(19-36)20-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41)
InChIKeyBSXZZXMAYXNMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 19 for PROTAC Synthesis: Procurement-Ready Technical Overview


E3 Ligase Ligand-linker Conjugate 19 (CAS: 1799711-24-2), also known as Cereblon Ligand-Linker Conjugates 6, is a pre-assembled, heterobifunctional building block for proteolysis-targeting chimera (PROTAC) synthesis [1]. It incorporates a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand covalently linked to a terminal primary amine functional group via a C4 alkyl/amide linker [2]. This conjugate is specifically designed to serve as an amine intermediate (Compound 41) for downstream conjugation with carboxyl-containing target protein ligands to generate complete heterobifunctional BET degraders . The molecular formula is C19H22N4O6 with a molecular weight of 402.4 g/mol .

Why E3 Ligase Ligand-linker Conjugate 19 Is Not Interchangeable with Other E3 Ligase-Linker Conjugates


In PROTAC development, E3 ligase ligand-linker conjugates are not interchangeable commodities. Minor structural modifications—even the replacement of a single methylene group with an oxygen atom within the linker—can produce quantifiable and biologically significant differences in target degradation efficiency and cellular potency . Systematic studies demonstrate that linker composition directly modulates ternary complex cooperativity, cellular permeability, and ultimately degradation efficacy [1]. Furthermore, the choice of E3 ligase recruitment domain (CRBN vs. VHL vs. IAP) fundamentally dictates degradation outcomes in a context-dependent manner, with CRBN-based degraders frequently demonstrating superior activity in hematologic malignancy models while VHL-based constructs may offer advantages in solid tumor contexts [2]. Therefore, direct substitution of Conjugate 19 with an uncharacterized analog—without empirical validation of degradation efficiency, linker compatibility, and cell-type-specific performance—risks experimental failure, wasted synthesis effort, and irreproducible results.

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 19: Comparative Evidence for Procurement Decisions


Linker Composition Comparison: Conjugate 19 vs. Conjugate 18 — 2-Fold Difference in RS4;11 Leukemia Cell Growth Inhibition

E3 Ligase Ligand-linker Conjugate 19 differs from its closest structural analog, Conjugate 18, by a single atomic substitution: one methylene group (-CH2-) in the linker is replaced with an oxygen atom . This seemingly minor modification results in a quantifiable 2-fold difference in biological activity. Conjugate 19 inhibits cell growth in the RS4;11 acute leukemia cell line with an IC50 of 0.42 ± 0.25 nM, whereas Conjugate 18 exhibits approximately 2-fold greater potency in the same assay . This differential activity provides researchers with a calibrated, lower-potency control or alternative linker option when optimizing ternary complex geometry and cellular degradation efficiency.

PROTAC synthesis BET degrader CRBN ligand

Cell Line-Specific Activity: Conjugate 19 Demonstrates 14-Fold Differential Potency Across RS4;11 vs. MOLM-13 Leukemia Models

E3 Ligase Ligand-linker Conjugate 19 exhibits a substantial, quantifiable differential in cell growth inhibitory activity across two distinct acute leukemia cell lines . In RS4;11 cells, Conjugate 19 displays an IC50 of 0.42 ± 0.25 nM, while in MOLM-13 acute leukemia cells, the IC50 is 5.9 ± 2.8 nM—representing an approximately 14-fold reduction in potency . This cell line-dependent activity profile provides critical empirical guidance for selecting appropriate biological contexts when deploying Conjugate 19-derived PROTACs.

PROTAC synthesis BET degrader cell line profiling

Functional Group Identity: Primary Amine vs. Alternative Terminal Handles — A Critical Determinant of Conjugation Chemistry and PROTAC Assembly

E3 Ligase Ligand-linker Conjugate 19 is specifically functionalized with a terminal primary amine group, distinguishing it from CRBN-based conjugates bearing alternative reactive handles such as carboxylic acids, alkynes, or azides . This amine functionality enables direct conjugation with target protein ligands containing activated carboxylic acid groups (e.g., through amide bond formation using standard carbodiimide coupling reagents) [1]. In contrast, conjugates such as Pomalidomide-PEG4-Alkyne require copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation . This difference in conjugation chemistry has practical implications: amine-amine coupling avoids potential copper toxicity concerns in downstream cellular assays and eliminates the requirement for azide-functionalized target ligands [1].

PROTAC synthesis conjugation chemistry amine-reactive

CRBN E3 Ligase Recruitment: Conjugate 19 Enables Degradation of BET Proteins in Hematologic Malignancy Contexts

E3 Ligase Ligand-linker Conjugate 19 incorporates a thalidomide-based cereblon (CRBN) ligand, which recruits the CRBN E3 ubiquitin ligase complex to mediate target protein ubiquitination and subsequent proteasomal degradation [1]. Systematic analyses of E3 ligase-ligand pairing strategies demonstrate that CRBN-based PROTACs frequently exhibit superior degradation efficiency in hematologic malignancy models compared to VHL-based PROTACs, which often show advantages in certain solid tumor contexts [2]. This context-dependent performance is attributed to differences in E3 ligase expression levels, ternary complex cooperativity, and tissue-specific distribution [2]. Conjugate 19 has been specifically validated as a key intermediate (Compound 41) in the synthesis of heterobifunctional BET degraders targeting BRD2, BRD3, BRD4, and BRDT proteins [3].

PROTAC mechanism CRBN recruitment BET degradation

High-Impact Research and Industrial Applications for E3 Ligase Ligand-linker Conjugate 19


Synthesis of Heterobifunctional BET PROTACs for Hematologic Malignancy Target Validation

Conjugate 19 serves as a validated amine intermediate (Compound 41) for constructing heterobifunctional PROTACs that recruit the CRBN E3 ligase to degrade BET family proteins (BRD2, BRD3, BRD4, BRDT) . The compound's demonstrated sub-nanomolar potency in RS4;11 acute leukemia cells (IC50 = 0.42 ± 0.25 nM) supports its use as a building block for BET degraders intended for hematologic malignancy target validation studies [1]. Researchers can conjugate the primary amine terminus to carboxyl-containing BET inhibitors (e.g., JQ1-derived carboxylic acid analogs) using standard amide coupling chemistry to generate complete PROTAC molecules [2].

Linker Structure-Activity Relationship (SAR) Optimization Studies

The defined structural difference between Conjugate 19 and Conjugate 18 (oxygen-for-methylene substitution in the linker) provides a controlled experimental system for investigating how subtle linker modifications impact ternary complex formation and degradation efficiency . Researchers can generate parallel PROTAC series using both conjugates to empirically determine optimal linker composition for a given target protein. The 2-fold potency differential between the two conjugates in RS4;11 cells offers a calibrated range for assessing linker-dependent effects on degradation efficacy .

Cell Line Panel Screening of CRBN-Dependent Degradation Efficiency

The 14-fold differential in cell growth inhibitory activity between RS4;11 (IC50 = 0.42 ± 0.25 nM) and MOLM-13 (IC50 = 5.9 ± 2.8 nM) cell lines provides a built-in positive and moderate-response control for cell line panel screening . Conjugate 19-derived PROTACs can be used to benchmark CRBN-dependent degradation efficiency across diverse hematologic malignancy cell lines, enabling identification of genetic or proteomic determinants of PROTAC sensitivity and resistance.

Amine-Terminated Building Block for Parallel PROTAC Library Synthesis

The terminal primary amine functionality of Conjugate 19 enables efficient parallel synthesis of PROTAC libraries using standard amine-reactive chemistry . Unlike alkyne- or azide-terminated conjugates that require copper-catalyzed click chemistry, the amine group permits direct coupling to diverse carboxylic acid-containing target ligands under mild conditions without transition metal catalysts [1]. This simplifies library synthesis workflows and eliminates copper removal steps that can otherwise compromise compound purity or introduce cytotoxicity in downstream cellular assays [1].

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